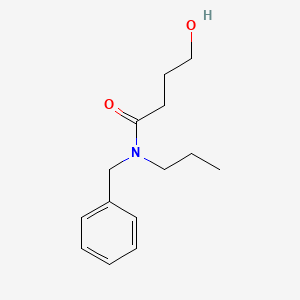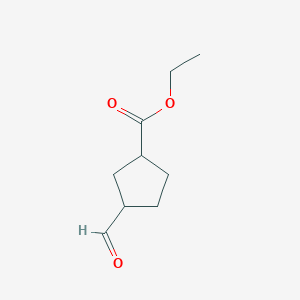
4-methyl-2-phenyl-4H-1,3-thiazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-phenyl-4H-1,3-thiazol-5-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms, with a methyl group at the 4-position and a phenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenyl-4H-1,3-thiazol-5-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base can yield the desired thiazole derivative . The reaction typically requires heating and may be carried out in solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-phenyl-4H-1,3-thiazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.
Applications De Recherche Scientifique
4-methyl-2-phenyl-4H-1,3-thiazol-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Research has shown its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the production of dyes, pigments, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4-methyl-2-phenyl-4H-1,3-thiazol-5-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenyl-4H-1,3-thiazol-5-one: Lacks the methyl group at the 4-position.
4-methyl-2-(4-methoxyphenyl)-4H-1,3-thiazol-5-one: Contains a methoxy group on the phenyl ring.
4-methyl-2-(4-chlorophenyl)-4H-1,3-thiazol-5-one: Contains a chlorine atom on the phenyl ring.
Uniqueness
4-methyl-2-phenyl-4H-1,3-thiazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups enhances its stability and reactivity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C10H9NOS |
|---|---|
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C10H9NOS/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
LHTARAXGKKMJDS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)SC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13882263.png)
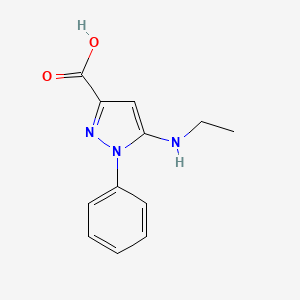




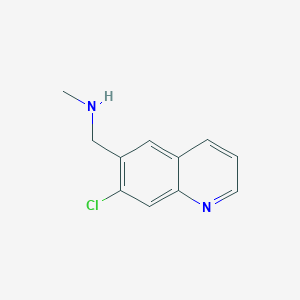
![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)

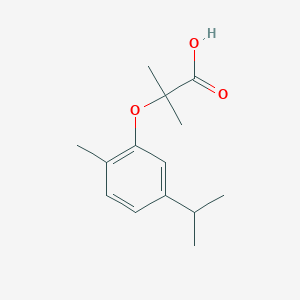
![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)

